molecular formula C19H23N3O3S B6452196 2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549066-76-2

2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine

Cat. No.: B6452196
CAS No.: 2549066-76-2
M. Wt: 373.5 g/mol
InChI Key: XFQRLQGYRXABMC-UHFFFAOYSA-N
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Description

2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a complex organic compound that features a pyridine ring fused with a pyrrolo[2,3-c]pyrrole structure

Preparation Methods

The synthesis of 2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyridine and pyrrolo[2,3-c]pyrrole derivatives. Compared to these compounds, 2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine may exhibit unique properties due to the presence of the phenoxyethanesulfonyl group, which can influence its reactivity and binding affinity. Some similar compounds include:

  • Pyrrolopyrazine derivatives
  • Indole derivatives
  • Pyrrole-containing analogs

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-26(24,13-12-25-17-6-2-1-3-7-17)22-11-9-16-14-21(15-18(16)22)19-8-4-5-10-20-19/h1-8,10,16,18H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQRLQGYRXABMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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